molecular formula C19H24N4O2 B2686265 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2310155-98-5

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2686265
CAS No.: 2310155-98-5
M. Wt: 340.427
InChI Key: DJOYAOSHTBQLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one is a chemical compound of significant interest in preclinical neuroscience research, particularly as a potent and selective antagonist of the kappa opioid receptor (KOR) Source . Its design incorporates a tropane-derived 8-azabicyclo[3.2.1]octane scaffold, a structure known for facilitating blood-brain barrier penetration, which is critical for central nervous system (CNS) target engagement. The compound's high affinity and selectivity for KOR over other opioid receptor subtypes make it a valuable pharmacological tool for dissecting the kappa opioid system's role in various physiological and behavioral processes Source . Researchers utilize this compound to investigate the implications of KOR signaling in mood disorders, addiction pathways, stress responses, and pain modulation. By blocking the KOR, this antagonist helps elucidate the receptor's function and validates its potential as a therapeutic target for a range of CNS conditions, providing critical insights for the development of novel neuropsychiatric medications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)11-17(10-15)22-13-20-12-21-22/h2-3,7-8,12-13,15-17H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOYAOSHTBQLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C17H22N4O2C_{17}H_{22}N_{4}O_{2}, with a molecular weight of 330.4 g/mol. The structure includes a bicyclic azabicyclo[3.2.1]octane core fused with a triazole ring and a methoxyphenyl group, which may influence its biological interactions and pharmacodynamics.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : The compound has been identified as a potent inhibitor of NAAA, which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid associated with anti-inflammatory effects. By inhibiting NAAA, the compound enhances the levels of PEA, thereby prolonging its analgesic and anti-inflammatory actions .

In vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) . This high potency suggests that it could be effective in managing inflammatory conditions.

Selectivity Profile

The selectivity of the compound for NAAA over other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase has also been evaluated. It showed only modest inhibition (25% and 34% at 30 μM) against these targets, indicating a favorable selectivity profile for therapeutic applications focusing on NAAA inhibition .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inflammatory Models : In animal models of inflammation, compounds similar to this one have been shown to reduce pain and inflammation effectively by enhancing endocannabinoid signaling through NAAA inhibition .
  • Development of Analogues : Research into structural analogues has revealed that modifications to the methoxyphenyl group can significantly affect biological activity. For instance, para-substituted derivatives were found to enhance potency compared to their ortho or meta counterparts.

Table 1: Biological Activity Overview

Biological Target Activity IC50 Value
NAAAInhibition0.042 μM
FAAHModest Inhibition25% at 30 μM
Acid CeramidaseModest Inhibition34% at 30 μM

Table 2: Structure-Activity Relationship (SAR)

Compound Modification Effect on Activity
Base CompoundNoneReference
Compound APara-methyl substitutionIncreased potency
Compound BMeta-methyl substitutionDecreased potency

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional comparisons with analogous 8-azabicyclo[3.2.1]octane derivatives:

Compound Molecular Formula Molecular Weight Core Modifications Key Substituents Functional Groups Potential Applications
BK63156 C₁₉H₂₄N₄O₂ 340.42 Unmodified 8-azabicyclo[3.2.1]octane 1H-1,2,4-triazol-1-yl, 4-methoxyphenyl-propanone Ketone, Triazole Antifungal research
(S)-3-((1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropan-1-amine C₂₂H₃₃N₅ 367.53 Exo-configuration at the bicyclic core 3-Isopropyl-5-methyl-4H-triazol-4-yl, phenylpropanamine Amine, Triazole Enantioselective synthesis
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one C₁₃H₁₂FN₂O₃ 263.25 Nitrophenyl substitution at the 8-position 2-Fluoro-4-nitrophenyl Ketone, Nitro Structural studies
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate C₁₈H₂₁NO₂ 283.37 Methyl group at the 8-position 2-Phenylacrylate ester Ester Anticholinergic agents

Key Findings

Structural Flexibility vs. Rigidity: BK63156 retains the unmodified 8-azabicyclo[3.2.1]octane core, ensuring rigidity for target binding, whereas ester derivatives (e.g., 2-phenylacrylate) introduce conformational flexibility via ester linkages .

Functional Group Impact :

  • Ketone vs. Amine : BK63156’s ketone group may improve metabolic stability over the amine-containing analog in , which has higher solubility but shorter plasma half-life due to amine oxidation .
  • Triazole vs. Nitro : The triazole in BK63156 is associated with antifungal activity, while the nitro group in ’s compound is electron-withdrawing, favoring electrophilic reactivity in synthetic intermediates .

Stereochemical Considerations :

  • The (1S)-configuration in ’s compound enhances enantioselectivity in biological systems, whereas BK63156’s (1R,5S) configuration may optimize spatial alignment with fungal cytochrome P450 enzymes .

Therapeutic Potential: BK63156’s 4-methoxyphenyl group increases lipophilicity (logP ~2.8 predicted), favoring CNS penetration compared to the polar 2-fluoro-4-nitrophenyl group in ’s compound (logP ~1.2) . Esters like (1R,3R,5S)-8-methyl-2-phenylacrylate () lack antifungal activity but show anticholinergic effects akin to atropine derivatives .

Research Implications and Limitations

  • Antifungal Screening : BK63156’s triazole group aligns with fluorometric assays (e.g., alamarBlue) used to identify antifungal candidates, though its specific MIC values remain unstudied .
  • Synthetic Utility : The compound’s ketone bridge serves as a handle for further derivatization, unlike the nitro group in ’s compound, which requires reduction for functionalization .
  • Contradictions : While triazole derivatives are typically antifungal, the absence of efficacy data for BK63156 necessitates caution in assuming its mechanism matches fluconazole .

Q & A

Basic: What synthetic strategies are recommended to achieve high stereochemical purity in the synthesis of this compound?

Methodological Answer:
The synthesis of bicyclo[3.2.1]octane derivatives with stereochemical precision requires chiral catalysts and controlled reaction conditions. For example:

  • Flow chemistry can enhance reproducibility and reduce side reactions by enabling precise control of reaction parameters (e.g., temperature, residence time) .
  • Chiral auxiliaries or enantioselective catalysts (e.g., metal-ligand complexes) should be employed during key steps, such as the formation of the azabicyclo core or triazole substitution.
  • Purification via preparative HPLC or chiral column chromatography is critical to isolate enantiomerically pure fractions .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:
A multi-technique approach is necessary:

  • High-resolution NMR (1H/13C, COSY, NOESY) to verify stereochemistry and substituent positions, particularly for the azabicyclo and triazole moieties .
  • X-ray crystallography for unambiguous confirmation of absolute configuration, as demonstrated in structurally similar compounds .
  • HPLC with UV/Vis or MS detection (>95% purity threshold) to identify and quantify impurities, especially residual solvents or byproducts from triazole coupling .

Advanced: How can researchers resolve contradictions between in vitro and in vivo bioactivity data for triazole-containing derivatives?

Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) variability or metabolic instability. Strategies include:

  • Metabolic stability assays (e.g., liver microsome studies) to identify degradation pathways of the triazole or methoxyphenyl groups .
  • Prodrug modification of labile functional groups (e.g., methoxy to hydroxyl substitutions) to enhance bioavailability, as seen in related bicyclo compounds .
  • In vivo PK/PD modeling to correlate exposure levels with efficacy, adjusting dosing regimens based on half-life and tissue penetration data .

Advanced: What experimental design principles optimize synthesis yield and stereoselectivity?

Methodological Answer:
Design of Experiments (DoE) is critical for systematic optimization:

  • Use response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity) .
  • Flow-chemistry platforms enable rapid screening of reaction conditions while minimizing reagent waste .
  • Statistical modeling (e.g., ANOVA) identifies significant factors affecting yield and enantiomeric excess (e.e.), as applied in analogous azabicyclo syntheses .

Basic: How should researchers assess and mitigate potential impurities in the final product?

Methodological Answer:

  • Forced degradation studies (acid/base hydrolysis, thermal stress) identify major degradation products.
  • LC-MS/MS characterizes impurities, focusing on common byproducts like dealkylated triazoles or oxidized methoxyphenyl groups .
  • Purification protocols (e.g., recrystallization in aprotic solvents) minimize residual intermediates, as validated for structurally related compounds .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) models interactions between the triazole moiety and enzymatic active sites, as demonstrated for antifungal targets .
  • Molecular dynamics (MD) simulations assess binding stability under physiological conditions, particularly for the azabicyclo core’s conformational flexibility .
  • QSAR models correlate substituent variations (e.g., methoxy vs. halogenated phenyl groups) with activity, guiding lead optimization .

Advanced: How can stereochemical discrepancies in crystallographic vs. spectroscopic data be resolved?

Methodological Answer:

  • Dual validation : Compare X-ray-derived bond angles/torsions with NOESY NMR data to confirm spatial arrangements .
  • DFT calculations (e.g., Gaussian) predict theoretical NMR chemical shifts and optical rotations, cross-referenced with experimental data .
  • Single-crystal XRD remains the gold standard for resolving ambiguities, as applied in azabicyclo[3.2.1]octane derivatives .

Basic: What safety precautions are advised during handling and storage?

Methodological Answer:

  • Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the triazole ring or methoxyphenyl oxidation .
  • Use glove boxes or fume hoods during synthesis to avoid inhalation/contact, as recommended for similar azabicyclo compounds .

Advanced: What strategies enhance the compound’s metabolic stability for therapeutic applications?

Methodological Answer:

  • Isotopic labeling (e.g., deuterium at labile C-H bonds) slows hepatic metabolism, as validated in triazole-based antifungals .
  • Structural rigidification (e.g., introducing methyl groups to the bicyclo core) reduces conformational flexibility and CYP450-mediated oxidation .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Fragment-based screening : Replace the methoxyphenyl group with bioisosteres (e.g., pyridyl, thiophene) to evaluate electronic effects .
  • Enantiomer-specific assays compare (1R,5S) vs. (1S,5R) configurations to isolate stereochemical contributions to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.